molecular formula C10HF7O B1299814 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol CAS No. 727-49-1

1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol

Cat. No. B1299814
CAS RN: 727-49-1
M. Wt: 270.1 g/mol
InChI Key: RWEQEWKAJFTONV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heptafluoronaphthalene derivatives has been explored through various reactions. In one study, octafluoronaphthalene was reacted with sodium hydrosulphide to yield 1,3,4,5,6,7,8-heptafluoro-2-naphthalenethiol. This compound was further used to generate other derivatives through intramolecular cyclisation reactions with dimethyl acetylenedicarboxylate, leading to the formation of hexafluoronaphtho[2,1-b]thiophen and hexafluoronaphtho[2,3-b]thiophen derivatives . Another approach involved a Grignard reaction starting from 2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene with N-methylformanilide to produce 1,3,4,5,6,7,8-heptafluoro-2-naphthylidenerhodanine. This compound was then hydrolyzed to yield a mixture of ring-fused thiophene derivatives . These studies demonstrate the reactivity of heptafluoronaphthalene derivatives and provide a foundation for the synthesis of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol.

Molecular Structure Analysis

The molecular structure of heptafluoronaphthalene derivatives is characterized by the presence of a naphthalene core with multiple fluorine atoms attached. The high electronegativity of fluorine influences the electronic distribution within the molecule, which can affect its reactivity and interaction with other chemical species. The studies have not directly analyzed the molecular structure of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol, but the reported compounds provide a basis for understanding the structural aspects of such fluorinated naphthalenes .

Chemical Reactions Analysis

The chemical reactions involving heptafluoronaphthalene derivatives are complex and can lead to various products depending on the reaction conditions. For instance, the intramolecular cyclisation of lithium 1,3,4,5,6,7,8-heptafluoro-2-naphthalenethiolate with dimethyl acetylenedicarboxylate resulted in two different hexafluoronaphtho[2,1-b]thiophen derivatives, with a preference for one isomer over the other . Similarly, the hydrolysis of 1,3,4,5,6,7,8-heptafluoro-2-naphthylidenerhodanine led to a significant proportion of linearly cyclised thiophene derivative alongside an angularly cyclised product . These reactions highlight the influence of fluorine atoms on the selectivity and outcome of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heptafluoronaphthalene derivatives are largely determined by the presence of fluorine atoms. Fluorine's high electronegativity and small atomic radius can lead to strong carbon-fluorine bonds, potentially affecting the compound's stability, reactivity, and physical properties such as boiling and melting points. While the specific properties of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol are not detailed in the provided papers, the reported synthesis and reactions of related compounds suggest that such derivatives are likely to exhibit unique behavior due to their fluorinated nature .

Scientific Research Applications

Fluorinated Naphthalenes and Hydrogen Bonding

The synthesis of highly fluorinated naphthalenes, including structures related to heptafluoronaphthalen-2-ol, has been investigated for their unique intermolecular interactions, dominated by offset stacking and C–H⋯F–C hydrogen bonds. These studies contribute to the understanding of hydrogen bonding in crystalline structures and the design of new materials with specific properties, highlighting the importance of fluorinated compounds in materials science and engineering (Loader et al., 2014).

Synthesis and Characterization of Fluorinated Compounds

Research on the synthesis and characterization of novel fluorinated phthalocyanines and naphthalenes, including methods to create heptafluoronaphthalen-2-ol derivatives, has been conducted. These compounds exhibit interesting electrochemical and spectroelectrochemical properties, useful in various applications, such as sensors, organic electronics, and catalysis (Odabaş et al., 2007).

Applications in Liquid Crystal Technology

The development of chiral benzoates and fluorobenzoates for liquid crystal technology, utilizing the properties of heptafluoronaphthalen-2-ol derivatives, has shown potential in enhancing the performance of liquid crystal displays (LCDs). These studies contribute to the advancement of display technologies and the formulation of materials with specific electro-optic characteristics (Milewska et al., 2015).

Fluorine Chemistry in Organic Synthesis

The unique reactivity and applications of fluorinated naphthalenes, including heptafluoronaphthalen-2-ol derivatives, in organic synthesis have been explored. These studies provide insights into the development of novel synthetic routes and the creation of fluorine-containing molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Hammann et al., 2014).

Safety and Hazards

The safety data sheet for “1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF7O/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEQEWKAJFTONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)O)F)F)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369295
Record name Heptafluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

727-49-1
Record name Heptafluoro-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

For about 3.5 hours, a mixture of 25 g octafluoronaphthalene (PCR Inc.; Gainesville, Fla.), 12 g KOH, and 100 mL tertiary butyl alcohol was refluxed. Water was added, and the tertiary butyl alcohol was distilled from the reaction mixture. The residue remaining in the flask was acidified with HCl and the aqueous mixture was extracted three times with 75 mL dichloromethane. The combined extracts were washed twice with 150 mL distilled water, dried over MgSO4, and rotary evaporated to yield a semi-crystalline solid. Recrystallization from hot hexanes gave 18 g heptafluoro-2-naphthol (72% yield) as slightly tan colored crystals.
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Synthesis routes and methods II

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